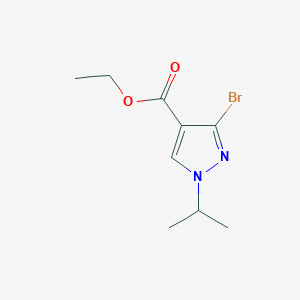

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with an isopropyl substituent at the N1 position and an ethyl ester group at C2. Its molecular formula is C₉H₁₃BrN₂O₂, and it serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of heterocyclic hybrids. The bromine atom at C3 enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the isopropyl group contributes to steric and electronic modulation .

Properties

IUPAC Name |

ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPXUUMJXCIMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1-propan-2-ylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of ethyl bromoacetate and 1-propan-2-ylpyrazole in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions in a solvent like acetonitrile .

Chemical Reactions Analysis

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily utilized in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its sulfonyl group and piperidine moiety are known to enhance biological activity, making it a candidate for drugs targeting various diseases. Research has shown that sulfonyl derivatives can exhibit significant anti-inflammatory and analgesic properties, which are crucial for developing pain management therapies.

Case Study: Analgesic Properties

A study conducted on piperidine derivatives indicated that modifications to the sulfonyl group can significantly alter their analgesic effectiveness. In particular, 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine demonstrated a promising profile in preclinical trials, showing efficacy comparable to established analgesics while exhibiting a favorable safety profile.

Biological Assays

In biological research, 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine is utilized in various assays to investigate its effects on cellular functions. It has been found to modulate several biochemical pathways, including those involved in cell signaling and apoptosis.

Case Study: Cellular Mechanisms

A recent study explored the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation through the modulation of the PI3K/Akt signaling pathway, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and selectivity. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved vary depending on the target and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate with analogous compounds, focusing on structural variations, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Reactivity: Bromine at C3 (target compound) vs. C5 (e.g., Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate) significantly impacts regioselectivity in reactions. The C3 position is more favorable for nucleophilic aromatic substitution due to electronic effects . Isopropyl vs.

Functional Group Variations :

- Azide vs. Bromine : Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (similarity 0.74) is tailored for click chemistry, whereas the bromine in the target compound facilitates metal-catalyzed couplings .

- Ester Position : Moving the ester from C4 to C5 (e.g., Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate) alters hydrogen-bonding interactions, affecting crystallinity and solubility .

Synthetic Yields and Applications :

- The target compound’s synthesis likely parallels methods for Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, which achieved 96% yield via azide substitution under trifluoroacetic acid catalysis .

- Derivatives like Ethyl (E)-1-(4-bromobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate (41% yield) highlight challenges in regioselective triazenyl group installation, a hurdle avoided in the simpler brominated target compound .

Biological Activity

Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a bromine atom at the 3-position and an isopropyl group at the 1-position of the pyrazole ring, contributes to its potential therapeutic properties.

- Molecular Formula : C9H13BrN2O2

- Molecular Weight : Approximately 261.12 g/mol

- Structural Features :

- Bromine atom enhances reactivity.

- Isopropyl group influences steric properties.

This compound exhibits its biological effects primarily through enzyme inhibition. The compound can bind to the active sites of specific enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This mechanism is crucial for its applications in various therapeutic contexts, including antimicrobial and anti-inflammatory treatments.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, display significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives have been reported as low as 0.22 to 0.25 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Compound 7b | 0.22 | Most active derivative |

| Ciprofloxacin | N/A | Standard control |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. It may inhibit pathways involved in inflammatory responses, making it a candidate for developing new anti-inflammatory drugs. The presence of the bromine atom is thought to enhance this activity by improving binding affinity to relevant targets .

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. Pyrazole derivatives are known to interact with cancer-related molecular targets, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activities of similar pyrazole compounds that could provide insights into the potential effects of this compound:

- Study on Pyrazole Derivatives : A recent study evaluated various pyrazole derivatives for their antimicrobial and anticancer activities, revealing significant inhibition against multiple bacterial strains and cancer cell lines .

- Enzyme Inhibition Studies : Research focused on enzyme inhibition demonstrated that certain pyrazole derivatives effectively inhibited DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.